3,3-Diphenyl-N-dimethylpropylamine
Overview
Description
N,N-Dimethyl-3,3-diphenylpropan-1-amine is an organic compound with the molecular formula C17H21N. It is a derivative of 3,3-diphenylpropylamine and is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-3,3-diphenylpropan-1-amine can be synthesized through several methods. One common route involves the alkylation of 3,3-diphenylpropylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-3,3-diphenylpropan-1-amine often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds like methyl iodide in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
N,N-Dimethyl-3,3-diphenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: A precursor to N,N-Dimethyl-3,3-diphenylpropan-1-amine with similar structural features.
N,N-Dimethyl-1,3-propanediamine: Another dimethylated amine with different applications and properties.
Uniqueness
N,N-Dimethyl-3,3-diphenylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-3,3-diphenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDCGYWZEFIUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196845 | |
Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4646-55-3 | |
Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004646553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-DIPHENYL-N-DIMETHYLPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCJ7Q4D8PL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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